![molecular formula C22H26O2Si B12592062 1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one CAS No. 649772-08-7](/img/structure/B12592062.png)
1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-ジフェニル-3-[(トリメチルシリル)オキシ]ヘプタ-4,6-ジエン-1-オンは、フェニル基、ヘプタジエンオン骨格、およびトリメチルシリルエーテル基を含む複雑な構造を持つ有機化合物です。
準備方法
合成ルートと反応条件
1,7-ジフェニル-3-[(トリメチルシリル)オキシ]ヘプタ-4,6-ジエン-1-オンの合成は、通常、より単純な有機分子から始まる複数の段階を伴います。一般的な方法の1つは、1,7-ジフェニル-4,6-ヘプタジエン-3-オンとトリメチルシリルクロリドを、トリエチルアミンなどの塩基の存在下で反応させることを含みます。反応は通常、トリメチルシリルエーテル基の加水分解を防ぐために無水条件下で行われます。
工業的生産方法
この化合物の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室の合成方法をスケールアップすることを含みます。これには、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
1,7-ジフェニル-3-[(トリメチルシリル)オキシ]ヘプタ-4,6-ジエン-1-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化される可能性があります。
還元: 還元反応は、この化合物をアルコールまたはアルカンに変換することができます。
置換: トリメチルシリル基は、求核置換反応によって他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤がしばしば使用されます。
置換: 水酸化物イオン (OH-) やアルコキシドイオン (RO-) などの求核剤は、トリメチルシリル基を置換するために使用できます。
主な生成物
これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生み出す可能性がありますが、還元はアルコールを生み出す可能性があります。
科学研究への応用
1,7-ジフェニル-3-[(トリメチルシリル)オキシ]ヘプタ-4,6-ジエン-1-オンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、酵素相互作用や代謝経路に関する研究に使用できます。
産業: 特殊化学品や材料の生産に使用される可能性があります。
科学的研究の応用
1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
1,7-ジフェニル-3-[(トリメチルシリル)オキシ]ヘプタ-4,6-ジエン-1-オンがその効果を発揮するメカニズムは、さまざまな分子標的との相互作用を伴います。トリメチルシリル基は、化合物の安定性と溶解性を高め、さまざまな反応での使用を促進できます。フェニル基とヘプタジエンオン骨格は、π-π相互作用やその他の非共有結合相互作用に関与し、化合物の反応性と結合特性に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
1,7-ジフェニル-4,6-ヘプタジエン-3-オン: トリメチルシリルエーテル基がなく、特定の反応では安定性が低くなります。
1,7-ビス(4-ヒドロキシフェニル)ヘプタ-4,6-ジエン-3-オン: トリメチルシリルエーテルの代わりにヒドロキシル基を含み、溶解性と反応性に影響を与えます。
独自性
1,7-ジフェニル-3-[(トリメチルシリル)オキシ]ヘプタ-4,6-ジエン-1-オンは、トリメチルシリルエーテル基の存在により、類似の化合物と比較して安定性と溶解性を高めているため、独特です。これは、有機合成やその他の用途における貴重な中間体となります。
類似化合物との比較
Similar Compounds
1,7-Diphenyl-4,6-heptadien-3-one: Lacks the trimethylsilyl ether group, making it less stable in certain reactions.
1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one: Contains hydroxyl groups instead of the trimethylsilyl ether, affecting its solubility and reactivity.
Uniqueness
1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one is unique due to the presence of the trimethylsilyl ether group, which enhances its stability and solubility compared to similar compounds. This makes it a valuable intermediate in organic synthesis and other applications.
特性
CAS番号 |
649772-08-7 |
|---|---|
分子式 |
C22H26O2Si |
分子量 |
350.5 g/mol |
IUPAC名 |
1,7-diphenyl-3-trimethylsilyloxyhepta-4,6-dien-1-one |
InChI |
InChI=1S/C22H26O2Si/c1-25(2,3)24-21(18-22(23)20-15-8-5-9-16-20)17-11-10-14-19-12-6-4-7-13-19/h4-17,21H,18H2,1-3H3 |
InChIキー |
OJUQOOCNPBISLK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(CC(=O)C1=CC=CC=C1)C=CC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)
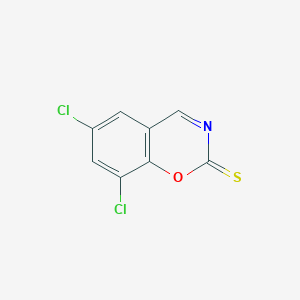
![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)

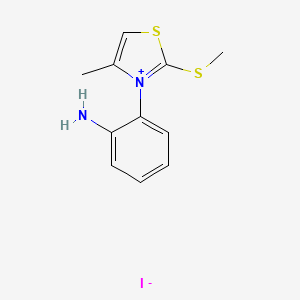
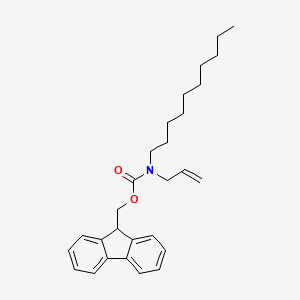
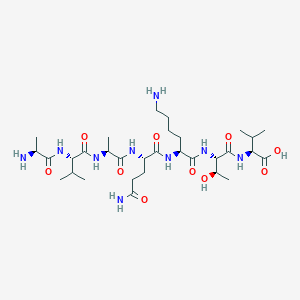


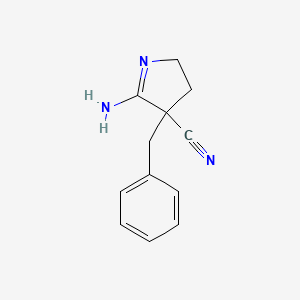
propanedinitrile](/img/structure/B12592023.png)
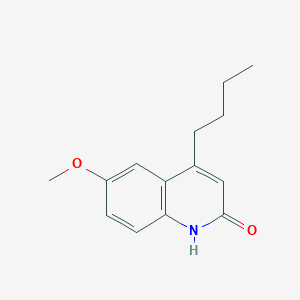
![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)

